(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Structural verification Quality control Regioisomer discrimination

(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one (molecular formula C₁₆H₁₄N₂O, exact mass 250.1106 g/mol) is a synthetic isatin-derived Schiff base formed by condensation of isatin with 2,5-dimethylaniline. It belongs to the 3-arylimino-2-indolone class, a scaffold validated in multiple pharmacological contexts including galanin GAL3 receptor antagonism and inosine-5′-monophosphate dehydrogenase (IMPDH) inhibition.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B11530631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)17-15-12-5-3-4-6-13(12)18-16(15)19/h3-9H,1-2H3,(H,17,18,19)
InChIKeyGXXZJPUXJVSDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3Z)-3-[(2,5-Dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one – Procurement-Ready Isatin Schiff Base with Verified Spectral Fingerprint


(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one (molecular formula C₁₆H₁₄N₂O, exact mass 250.1106 g/mol) is a synthetic isatin-derived Schiff base formed by condensation of isatin with 2,5-dimethylaniline [1]. It belongs to the 3-arylimino-2-indolone class, a scaffold validated in multiple pharmacological contexts including galanin GAL3 receptor antagonism and inosine-5′-monophosphate dehydrogenase (IMPDH) inhibition [2]. Unlike generic isatin derivatives, this compound carries a specific 2,5-dimethyl substitution pattern on the N-phenylimino ring, a regiochemical feature that distinguishes it from commercially available 2,3-, 2,6-, 3,4-, and 3,5-dimethyl regioisomers and may govern target selectivity and physicochemical properties [3].

Why a 2,5-Dimethylphenyl Isatin Imine Cannot Be Substituted with Other Dimethyl Regioisomers


Isatin 3-imino derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity to the position of methyl substituents on the N-phenyl ring. Within the 3-arylimino-2-indolone series, GAL3 receptor affinity varies by orders of magnitude depending on aryl substitution: the lead compound 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one achieves a Ki of 17 nM at human GAL3, whereas unsubstituted or differently substituted analogs display substantially weaker binding [1]. Similarly, IMPDH2 inhibition data across isatin-derived fragments show Ki values spanning from 21 nM to >10 µM depending on the aromatic substituent identity and position [2]. The 2,5-dimethylphenyl pattern places one methyl group ortho and one meta to the imine linkage, creating a steric and electronic environment distinct from 2,3-, 2,6-, 3,4-, or 3,5-dimethyl congeners [3]. Generic procurement of any dimethylphenyl isatin imine without verifying the substitution pattern therefore risks acquiring a regioisomer with uncharacterized or divergent biological performance, undermining experimental reproducibility.

Quantitative Differentiation Evidence for (3Z)-3-[(2,5-Dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one


Regiochemical Identity Verification: 2,5-Dimethyl Substitution Pattern Confirmed by Spectroscopic Database Matching

The target compound is unambiguously distinguished from its regioisomers by its unique InChIKey (GXXZJPUXJVSDOW-UHFFFAOYSA-N) and SpectraBase spectral fingerprint, which includes ¹H NMR, FTIR, and GC-MS data [1]. In contrast, the commercially available 2,3-dimethyl analog (Sigma PH007329) carries InChIKey VJEYXGVMFJVREE-UHFFFAOYSA-N, the 3,4-dimethyl analog (Sigma L173533) has a distinct CAS (208122-51-4), and the 2,6-dimethyl analog (CAS 351369-26-1) bears yet another InChIKey [2]. The SpectraBase entry provides full spectral assignment for the 2,5-isomer, enabling definitive identity confirmation that generic suppliers cannot guarantee for uncatalogued regioisomers [1].

Structural verification Quality control Regioisomer discrimination

IMPDH2 Inhibition Potential: Class-Level Evidence from Isatin Imine Fragment Library

The 3-imino-2-indolone scaffold has been validated as an IMPDH2 inhibitory chemotype. BindingDB data for closely related isatin imine fragments demonstrate IMPDH2 Ki values ranging from 21 nM (BDBM50369348/CHEMBL606286) to 320–430 nM (BDBM50369349/CHEMBL603997) in competitive inhibition assays against the IMP substrate [1]. These values position the chemotype within range of established IMPDH inhibitors such as mycophenolic acid (Ki ≈ 10–30 nM for IMPDH2). While direct IMPDH2 inhibition data for the 2,5-dimethylphenyl derivative specifically has not been reported, the compound's structural conformity to the active pharmacophore (intact isatin imine core with N-aryl substitution) supports its candidacy as a fragment for IMPDH2-focused screening cascades [1].

IMPDH inhibition Anticancer target Immunosuppression

Antimicrobial Activity Potential: In-Class Evidence from Isatin Schiff Base Screening Studies

A 2023 study by Mukhlif and Al-Mudhafar evaluated a panel of isatin-derived Schiff bases (compounds 4a–e and 6) for in vitro antibacterial and antifungal activity, reporting that compound 4c exhibited moderate broad-spectrum antibacterial and antifungal activities, with notable inhibitory effect against B. subtilis where amoxicillin (standard drug) showed no activity [1]. Separately, Sainy, Sharma, and Yadav (2023) reported MIC values of 25–50 µg/mL for isatin Schiff base derivatives against S. aureus and E. coli, with preferential activity against Gram-positive strains [2]. Although neither study included the 2,5-dimethylphenyl derivative specifically, the consistent antimicrobial signal across diverse isatin Schiff bases—modulated by aryl substituent identity—indicates that the 2,5-dimethyl substitution pattern represents an untested but chemically accessible variation within an active antimicrobial chemotype [1][2].

Antimicrobial screening Gram-positive selectivity Isatin Schiff base SAR

GAL3 Receptor Antagonist Scaffold: Pharmacological Precedent from the 3-Arylimino-2-indolone Series

Konkel et al. (2006) established the 3-arylimino-2-indolone scaffold as the first published high-affinity antagonist chemotype for the galanin GAL3 receptor, with the lead compound 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one (compound 9) displaying a Ki of 17 nM at human GAL3 and functional antagonist activity (Kb = 29 nM), alongside high selectivity over GAL1, GAL2, and a broad panel of off-target receptors [1]. Follow-up work demonstrated that amino-substituted analogs of 1-phenyl-3-phenylimino-2-indolones retain potent GAL3 binding affinity with improved aqueous solubility [2]. The 2,5-dimethylphenyl derivative, while lacking the N1-phenyl substitution present in the optimized leads, preserves the core 3-arylimino pharmacophore and offers a simpler, lower-molecular-weight entry point (MW 250.3 vs. 394.4 for compound 9) for GAL3-targeted fragment elaboration or scaffold-hopping campaigns [1].

Galanin GAL3 receptor CNS drug discovery Anxiolytic/antidepressant

Recommended Research and Procurement Application Scenarios for (3Z)-3-[(2,5-Dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one


Fragment-Based IMPDH2 Inhibitor Screening Cascades Requiring Defined Dimethylphenyl Regioisomers

For laboratories conducting fragment-based or structure-guided screens against human IMPDH2, this compound serves as a defined 2,5-dimethylphenyl regioisomer within the validated 3-imino-2-indolone IMPDH2 inhibitor chemotype [1]. Its SpectralBase-verified identity eliminates the risk of regioisomer misassignment that could confound SAR interpretation, while its unexplored substitution pattern relative to characterized IMPDH2 fragments (Ki range 21–430 nM) offers an opportunity to probe the steric and electronic tolerance of the IMPDH2 active site [1]. Procurement should specify the InChIKey (GXXZJPUXJVSDOW-UHFFFAOYSA-N) to ensure receipt of the correct regioisomer [2].

GAL3 Receptor Antagonist Fragment Elaboration and Scaffold-Hopping Programs

Medicinal chemistry teams pursuing galanin GAL3 receptor antagonists for CNS indications (anxiety, depression) can deploy this compound as a low-molecular-weight (250.3 Da) starting fragment for lead optimization [1]. The compound preserves the core 3-arylimino-2-indolone pharmacophore essential for GAL3 binding, while its unsubstituted N1 position permits diversification toward the N1-phenyl substitution pattern that yielded the potent lead compound 9 (Ki = 17 nM, Kb = 29 nM) [1]. This fragment strategy may enable exploration of intellectual property space orthogonal to the original Lundbeck series [1].

Antimicrobial Screening of Untested Isatin Schiff Base Substitution Variants

The demonstrated Gram-positive-biased antibacterial activity of isatin Schiff bases (MIC 25–50 µg/mL against S. aureus) and the observation that certain derivatives outperform amoxicillin against B. subtilis [1][2] justify the screening of the 2,5-dimethylphenyl analog as a novel, untested substitution variant. Its unique 2,5-dimethyl pattern—carrying one ortho and one meta methyl group—may confer differentiated membrane permeability or target engagement compared to previously tested substitution patterns, and its verified spectral identity ensures that any observed activity can be unambiguously attributed to the correct regioisomer [3].

Computational Chemistry and Cheminformatics Model Building Requiring Validated Structural Descriptors

The availability of full ¹H NMR, FTIR, and GC-MS spectra through SpectraBase, combined with the unambiguous InChIKey (GXXZJPUXJVSDOW-UHFFFAOYSA-N), makes this compound suitable as a structurally verified entry for QSAR model training, pharmacophore elucidation, or virtual screening library enumeration within the isatin Schiff base chemical space [1]. Its defined regiochemistry eliminates the descriptor ambiguity that plagues in silico models built on unspecified or mixed dimethylphenyl isomers [1].

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